molecular formula C24H20FN3O3S B2824917 4-fluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 443333-05-9

4-fluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2824917
CAS No.: 443333-05-9
M. Wt: 449.5
InChI Key: CWVKMZNEVPHPGL-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a benzamide derivative featuring:

  • A 4-fluorobenzamide moiety linked via an ethyl spacer to an indole ring.
  • A 3-{[(4-nitrophenyl)methyl]sulfanyl} substituent on the indole core.

This structure combines electron-withdrawing groups (4-nitro, 4-fluoro) with a flexible ethyl chain, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry. Its synthesis typically involves nucleophilic substitution and alkylation reactions, as seen in analogous compounds .

Properties

IUPAC Name

4-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S/c25-19-9-7-18(8-10-19)24(29)26-13-14-27-15-23(21-3-1-2-4-22(21)27)32-16-17-5-11-20(12-6-17)28(30)31/h1-12,15H,13-14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVKMZNEVPHPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, often requiring a base and a solvent like dimethylformamide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

4-fluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Compound Name Substituents on Benzamide Molecular Weight Key Differences vs. Target Compound Reference
4-fluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide (Target) 4-fluoro Not explicitly provided Reference compound for comparison. -
2,4-dichloro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide 2,4-dichloro 500.397 Increased halogenation enhances lipophilicity but may reduce solubility.
N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide 3-trifluoromethyl Not provided Stronger electron-withdrawing effect from CF₃ group.

Analysis :

  • The trifluoromethyl group () offers both steric bulk and electronic effects, which may alter binding to targets like kinases or GPCRs.

Modifications on the Sulfanyl-Linked Aryl Group

Compound Name Substituent on Sulfanyl Group Molecular Weight Key Differences vs. Target Compound Reference
4-fluoro-N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide (C064-0168) 3-fluorophenyl 446.49 (C₂₄H₂₀F₂N₂OS) Reduced electron-withdrawing effect (fluoro vs. nitro); may improve metabolic stability.
2,4-dichloro-N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide 2-chloro-6-fluorophenyl 507.83 Increased halogenation introduces steric hindrance and polarity.
N-[2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-fluorobenzamide Cyclopentylcarbamoyl 439.549 Bulky substituent reduces flexibility; may hinder target engagement.

Analysis :

  • Halogenated derivatives (e.g., 2-chloro-6-fluorophenyl in BB01094) increase molecular weight and may enhance interactions with hydrophobic binding pockets .
  • The cyclopentylcarbamoyl group () introduces hydrogen-bonding capability but adds steric bulk, which could limit bioavailability .

Heterocyclic and Backbone Modifications

Compound Name Structural Feature Key Difference vs. Target Compound Reference
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole core replacing indole Altered aromatic stacking and electronic properties.
N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide Piperidine-linked acetamide backbone Modified backbone flexibility and basicity.
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Oxadiazole substituent Enhanced metabolic resistance via heterocycle.

Analysis :

  • Triazole derivatives () exhibit tautomerism and altered hydrogen-bonding capacity compared to indole-based compounds .

Key Research Findings

  • Electronic Effects : The 4-nitro group in the target compound enhances electrophilicity, which may improve binding to nucleophilic residues in enzymes (e.g., kinases) but could increase toxicity .
  • Solubility : Fluorine and chlorine substituents balance lipophilicity and solubility; the 4-fluoro analog (C064-0168) shows better aqueous solubility than the nitro derivative .
  • Bioactivity : Compounds with 4-nitrophenyl groups (e.g., BA97041) are often explored in anticancer research due to their redox-active properties, while fluoro-substituted analogs (C064-0168) are prioritized for CNS targets .

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